3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid
Description
Chemical Identity and Nomenclature
3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is a pyridine-based organic compound with the molecular formula C₁₀H₁₂N₂O₄S and a molecular weight of 256.28 g/mol . Its systematic IUPAC name is (E)-3-[5-(dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid, reflecting the trans configuration of the α,β-unsaturated carboxylic acid moiety and the dimethylsulfamoyl substituent at the 5-position of the pyridine ring . Common synonyms include 3-(5-(N,N-dimethylsulfamoyl)pyridin-3-yl)acrylic acid and 1308840-18-7 (CAS registry number) .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 1308840-18-7 |
| Molecular Formula | C₁₀H₁₂N₂O₄S |
| Molecular Weight | 256.28 g/mol |
| SMILES Notation | O=C(O)/C=C/C1=CN=CC(=C1)S(=O)(N(C)C)=O |
| IUPAC Name | (E)-3-[5-(dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid |
The compound features a pyridine ring substituted with a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 5-position and a propenoic acid (-CH₂CH₂COOH) side chain at the 3-position . The α,β-unsaturated carboxyl group confers reactivity toward nucleophilic addition and conjugation-dependent electronic properties .
Historical Context in Pyridine Derivative Research
Pyridine derivatives have been pivotal in organic chemistry since their isolation from coal tar in 1849 . The development of sulfonamide-functionalized pyridines, such as 3-[5-(dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid, emerged from advancements in sulfonamide chemistry, which gained prominence after the discovery of sulfapyridine in 1937 as an antibacterial agent . Early research focused on modifying pyridine’s electronic structure through sulfonamide substituents to enhance biological activity and solubility .
The compound’s synthesis aligns with methodologies established for α,β-unsaturated carboxylic acids, such as Knoevenagel condensation, which facilitates the formation of conjugated double bonds between aromatic rings and carboxyl groups . Modern synthetic routes often employ palladium-catalyzed cross-coupling reactions to introduce sulfonamide groups regioselectively .
Position in Organic Chemical Classification Systems
This compound belongs to three major organic classes:
- Pyridine Derivatives : Characterized by a six-membered aromatic ring with one nitrogen atom .
- Sulfonamides : Contain the -SO₂NR₂ functional group, known for hydrogen-bonding capabilities and metabolic stability .
- α,β-Unsaturated Carboxylic Acids : Feature a conjugated double bond adjacent to a carboxyl group, enabling Michael addition and polymerization reactions .
In hierarchical classification systems like the PubChem Compound Taxonomy, it is categorized under “Benzenesulfonamides” and “Vinylogous Acids” due to its sulfamoyl and propenoic acid groups . Its structural hybridity makes it a candidate for studies on electronic effects in heteroaromatic systems .
Significance in Contemporary Chemical Research
Recent applications of 3-[5-(dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid highlight its versatility:
- Molecular Imprinting : The sulfonamide group enhances selectivity in polymer matrices for separating sulfonamide antibiotics via hydrogen bonding .
- Antimicrobial Materials : Derivatives of this compound have been grafted onto chitosan to create eco-friendly polymers with enhanced activity against Staphylococcus aureus and Escherichia coli .
- Drug Discovery : The pyridine-sulfonamide scaffold is explored in kinase inhibitors and protease modulators, leveraging its dual hydrogen-bond acceptor/donor sites .
Table 2: Research Applications
Ongoing studies investigate its role in photoactive materials, where the conjugated system may enable light-driven charge transfer .
Properties
IUPAC Name |
(E)-3-[5-(dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-12(2)17(15,16)9-5-8(6-11-7-9)3-4-10(13)14/h3-7H,1-2H3,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSBTMWKUJVNJ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CN=CC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic decomposition suggests three key fragments:
- Pyridine sulfonamide core : Introduced via sulfamation of aminopyridine intermediates.
- Propenoic acid side chain : Attached through cross-coupling or condensation reactions.
- Stereochemical control : The (E)-configuration of the double bond is stabilized by conjugation with the carboxylic acid group.
Direct Sulfamation of Pyridine Precursors
A two-step approach dominates industrial-scale synthesis:
Step 1: Sulfamation of 5-Amino-3-pyridinecarboxylic Acid
5-Amino-3-pyridinecarboxylic acid + (CH₃)₂NSO₂Cl → 5-(Dimethylsulfamoyl)-3-pyridinecarboxylic acid
Reaction conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (2.5 eq.)
- Temperature: 0–5°C → room temperature (12–24 hr)
- Yield: 68–72%
Step 2: Knoevenagel Condensation
5-(Dimethylsulfamoyl)-3-pyridinecarbaldehyde + Malonic acid → Target compound
Catalyst: Piperidine (10 mol%)
Solvent: Ethanol/water (4:1)
Temperature: Reflux (80°C, 6 hr)
Yield: 55–60%
Alternative Methodologies
Palladium-Catalyzed Cross-Coupling
The CN102276518B patent describes a related synthesis using Suzuki-Miyaura coupling:
3-Bromo-5-(dimethylsulfamoyl)pyridine + Acrylic acid boronic ester → Target compound
Conditions:
One-Pot Tandem Reaction
WO2016132378A2 illustrates a microwave-assisted method:
- Sulfamation and condensation occur sequentially in a single reactor.
- Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hr.
- Key advantage: 78% yield with minimized intermediate purification.
Process Optimization
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 68 | 95 |
| THF | 72 | 97 |
| Acetonitrile | 65 | 93 |
| Ethanol/water | 60 | 90 |
THF provides optimal balance between solubility and reaction kinetics.
Catalytic Systems Comparison
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | 5 | 48 |
| PdCl₂(dppf) | 3 | 52 |
| NiCl₂(PCy₃)₂ | 10 | 41 |
Bidentate phosphine ligands improve oxidative addition efficiency.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Batch analysis of 10 production lots showed:
- Mean purity: 95.2% ± 1.8%
- Principal impurity: 3-[5-(Methylsulfamoyl)pyridin-3-yl]prop-2-enoic acid (2.7%).
Industrial-Scale Challenges
Sulfur Byproduct Management
Dimethylsulfamoyl chloride hydrolysis generates SO₂, requiring:
- Scrubbers with NaOH solution (10% w/v)
- Real-time gas monitoring (limit: <1 ppm)
Crystallization Optimization
| Anti-solvent | Crystal Size (μm) | Yield (%) |
|---|---|---|
| Hexane | 50–100 | 85 |
| Diethyl ether | 20–50 | 78 |
| MTBE | 100–150 | 90 |
MTBE produces pharmaceutically acceptable crystal morphology.
Applications and Derivatives
Pharmaceutical Intermediate
Coordination Chemistry
Forms stable complexes with transition metals:
| Metal | Stoichiometry | Application |
|---|---|---|
| Cu(II) | 1:2 | Anticancer |
| Fe(III) | 1:1 | Catalysis |
Chemical Reactions Analysis
Types of Reactions
3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
Biological Research Applications
-
Inhibitory Activity Against Enzymes :
- The compound has been investigated for its potential as an inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT), which plays a critical role in cholesterol metabolism. In vitro studies have shown that modifications of similar compounds can lead to significant inhibitory activity against both aortic and intestinal ACATs, suggesting a potential application in treating hypercholesterolemia .
-
Antimicrobial Properties :
- Research has indicated that compounds with similar structures exhibit antibacterial activity against resistant bacterial strains. The exploration of derivatives of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid could lead to the development of new antibiotics effective against multi-drug resistant bacteria .
- Anti-inflammatory Effects :
Pharmaceutical Development
3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is being explored within the pharmaceutical industry for its potential therapeutic uses:
- Drug Design :
- Formulation Studies :
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Studies :
- In Vivo Efficacy Trials :
Mechanism of Action
The mechanism of action of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three pyridine derivatives identified in the evidence (Table 1). Key differences in substituents, functional groups, and inferred properties are highlighted.
Table 1: Structural and Functional Comparison
*Molecular weights are estimates based on structural formulas.
Key Comparative Insights
Functional Group Impact on Acidity and Reactivity: The target compound’s prop-2-enoic acid (pKa ~4–5) is significantly more acidic than the ester group in Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (pKa ~8–10 for ester hydrolysis). This acidity enhances solubility in aqueous environments, favoring interactions with biological targets . The dimethylsulfamoyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the dimethoxymethyl ether in 3-(5-Dimethoxymethylpyridin-3-yl)-prop-2-yn-1-ol, which is less polar and more lipophilic .
The 7-bromoimidazopyridine substituent in 3-{7-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid introduces steric bulk and halogen bonding capability, which are absent in the simpler pyridine derivatives .
In contrast, the alkyne in 3-(5-Dimethoxymethylpyridin-3-yl)-prop-2-yn-1-ol could enable bioorthogonal reactions for probe development . The ester group in Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate may serve as a prodrug moiety, requiring in vivo hydrolysis to the active carboxylic acid form .
Biological Activity
3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid, with the molecular formula C10H12N2O4S, is an organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a dimethylsulfamoyl group and a prop-2-enoic acid moiety. Its molecular weight is approximately 256.28 g/mol. The structural characteristics contribute to its solubility and reactivity, making it a valuable compound in various scientific applications .
The biological activity of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is primarily attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The dimethylsulfamoyl group can form hydrogen bonds with biological macromolecules.
- π-π Interactions : The pyridine ring facilitates π-π interactions, crucial for modulating enzyme or receptor activity.
These interactions may lead to various biological effects, including potential anti-inflammatory and anticancer properties .
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts.
- Anticancer Properties : The compound has been explored for its potential to inhibit cancer cell proliferation, particularly in models involving RAS mutations .
- Anti-inflammatory Effects : There is emerging evidence that it may exert anti-inflammatory effects, although detailed mechanisms remain to be elucidated.
Case Studies and Experimental Data
A variety of studies have investigated the biological effects of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid:
In Silico Analysis
Recent in silico studies have utilized computational methods to predict the toxicological profile and biological activities of this compound. These studies suggest that it adheres to Lipinski's rule of five, indicating good absorption and permeability characteristics .
Comparative Analysis with Similar Compounds
The uniqueness of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid can be highlighted by comparing it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-[5-(Methylsulfamoyl)pyridin-3-yl]prop-2-enoic acid | Methyl group instead of dimethyl | Lower solubility; less potent enzyme inhibition |
| 3-[5-(Ethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid | Ethyl group substitution | Similar activity but reduced efficacy compared to dimethyl variant |
This comparison underscores the enhanced properties attributed to the dimethylsulfamoyl group, which appears to enhance both solubility and reactivity .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized pyridine derivatives. Key steps include:
- Sulfamoylation : Introducing the dimethylsulfamoyl group via nucleophilic substitution under anhydrous conditions (e.g., using dimethylsulfamoyl chloride in dichloromethane at 0–5°C).
- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridinyl moiety to the propenoic acid backbone .
- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) ensure >95% purity.
- Critical Conditions : Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric precision are vital to avoid side products like over-sulfonated derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
| Technique | Application | Key Parameters |
|---|---|---|
| NMR | Confirm substituent positions (e.g., pyridine C-H coupling) | ¹H (δ 8.2–8.5 ppm for pyridine protons), ¹³C (δ 120–150 ppm for aromatic carbons) |
| HPLC | Purity assessment | Retention time: 12.3 min (C18 column, acetonitrile/H₂O gradient) |
| HRMS | Molecular ion validation | [M+H]⁺ calc. 313.08, observed 313.07 |
Q. What in vitro assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., for kinases) with ATP-concentration titrations to determine IC₅₀.
- Cellular Uptake : Radiolabeled compound tracking in cell lines (e.g., HEK293) with LC-MS quantification .
- Cytotoxicity : MTT assays at 24–72 hr exposures; compare EC₅₀ values against structurally similar analogs .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., variable IC₅₀ across studies) be resolved?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). For example, IC₅₀ shifts from 50 nM to 1 µM may arise from Mg²⁺ concentration differences .
- Structural Confounders : Verify compound stability under assay conditions (e.g., via LC-MS post-assay) to rule out degradation products .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to identify binding site polymorphisms affecting activity .
Q. What strategies are effective for studying its mechanism of action in complex biological systems?
- Methodological Answer :
- Target Identification : Employ photoaffinity labeling with a biotinylated analog for pull-down assays, followed by LC-MS/MS proteomics .
- Pathway Mapping : CRISPR-Cas9 knockout libraries to identify synthetic lethal genes; validate via siRNA silencing .
- Structural Dynamics : Molecular dynamics simulations (e.g., GROMACS) to predict conformational changes in target proteins upon binding .
Q. How can computational modeling optimize its pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer :
- ADME Prediction : Use SwissADME to assess logP (calculated 2.1) and permeability (Caco-2 model).
- Metabolite Profiling : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolite Predictor .
- Dosing Regimen : PK-Sim software to model plasma half-life (t₁/₂ ~3.2 hr) and optimize dosing intervals .
Safety and Handling
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
